6-bromo-N-(3-fluorobenzyl)pyridin-2-amine
Description
BenchChem offers high-quality 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-N-[(3-fluorophenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2/c13-11-5-2-6-12(16-11)15-8-9-3-1-4-10(14)7-9/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOQFBWWCYBZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine. As a pivotal tool in drug discovery and development, understanding the structural and electronic properties of novel chemical entities is paramount. This document outlines the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, details the methodologies for their acquisition, and explains the rationale behind the expected spectral features.
Introduction to 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine
6-bromo-N-(3-fluorobenzyl)pyridin-2-amine belongs to the class of substituted aminopyridines, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The presence of a bromine atom offers a handle for further synthetic modifications, such as cross-coupling reactions, while the fluorobenzyl moiety can influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate spectroscopic characterization is the cornerstone of ensuring the identity, purity, and stability of such compounds in any research and development pipeline.
Predicted Spectroscopic Data
While direct experimental data for this specific molecule is not widely published, we can predict the expected NMR and MS spectral characteristics based on its structure and established principles of spectroscopy.
Table 1: Predicted Spectroscopic Data for 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (pyridine and benzene rings): ~6.5-8.0 ppm; Methylene protons (-CH₂-): ~4.5-5.0 ppm; Amine proton (-NH-): Broad singlet, variable chemical shift. |
| Coupling Constants (J) | Ortho, meta, and para couplings for aromatic protons; Vicinal coupling between -NH- and -CH₂- may be observed. | |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons: ~100-160 ppm; Methylene carbon (-CH₂-): ~45-55 ppm. |
| Mass Spec. | Molecular Ion [M]⁺ | Calculated Exact Mass: 281.0066 (for C₁₂H₁₀BrFN₂) |
| Isotopic Pattern | Presence of bromine will result in a characteristic M and M+2 isotopic pattern with approximately equal intensity. |
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections detail the recommended procedures for NMR and MS analysis of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for the nucleus being observed (¹H, then ¹³C).
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans due to the lower natural abundance of ¹³C.
-
For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the raw free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate integration and peak picking.
-
Reference the spectrum using the residual solvent peak.[1]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the corresponding protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Caption: General workflow for mass spectrometry analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a high-purity solvent such as methanol or acetonitrile.
-
-
Instrumentation and Analysis:
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a liquid chromatography (LC) system for LC-MS analysis.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the mass analyzer is calibrated to provide high mass accuracy, which is crucial for confirming the elemental composition.
-
-
Data Interpretation:
-
Identify the molecular ion peak. For 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine, the monoisotopic mass of the neutral molecule is approximately 281.0066 Da. The [M+H]⁺ ion would be observed at m/z 282.0144.
-
Crucially, look for the characteristic isotopic pattern of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br is roughly 50.7% and 49.3%, respectively. This will result in two peaks for the molecular ion, separated by approximately 2 m/z units, with nearly equal intensity. This isotopic signature is a strong confirmation of the presence of a single bromine atom in the molecule.
-
Conclusion
The structural elucidation of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine relies on the synergistic use of NMR and MS. This guide provides a framework for the expected spectral data and outlines robust methodologies for their acquisition and interpretation. By following these protocols and understanding the underlying principles, researchers can confidently verify the structure and purity of this and similar compounds, ensuring the integrity of their scientific endeavors.
References
-
MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Retrieved from [Link]
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Molbank. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the In Vitro Screening of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine
Preamble: The Rationale for a Targeted Screening Funnel
The aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous clinically approved therapeutics, particularly in oncology.[1] Molecules like 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine are of significant interest due to their potential to act as kinase inhibitors. The pyridine core can form critical hydrogen bonds within the ATP-binding pocket of kinases, while the bromo-substituent offers a versatile synthetic handle for structure-activity relationship (SAR) optimization through cross-coupling reactions.[1]
This guide eschews a generic, one-size-fits-all screening template. Instead, it presents a bespoke, logically tiered screening cascade designed specifically for a compound of this class. Our approach is built on a foundation of causality, where the results of each experimental stage inform the design of the next. We begin with a broad assessment of cellular impact, progressively narrowing our focus to specific enzymatic targets and finally validating the mechanism in a relevant cellular pathway. This funneling strategy is designed to be both resource-efficient and scientifically robust, ensuring that by the end of the cascade, we have a high-confidence assessment of the compound's primary biological activity.
Part 1: Primary Screening - Establishing a Bioactivity Baseline
The initial phase of any screening campaign is not to identify the specific target, but rather to answer a more fundamental question: Does the compound exert any biological effect at a cellular level, and if so, at what concentration? A potent compound that is indiscriminately cytotoxic is of little therapeutic value. Therefore, our first step is to assess the general cytotoxicity of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine across a panel of relevant human cancer cell lines. This establishes a critical therapeutic window and guides the concentration ranges for all subsequent, more targeted assays.
Core Assay: MTT Cell Viability Assay
We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and high-throughput colorimetric method for assessing cell metabolic activity.[2] The principle hinges on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolically active cells.[2]
Data Presentation: Cytotoxicity Profile (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is determined for each cell line. This value represents the concentration of the compound required to inhibit cell viability by 50%.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| A549 | Non-Small Cell Lung Cancer | 8.5 |
| HCT116 | Colorectal Carcinoma | 12.2 |
| MCF-7 | Breast Adenocarcinoma | 10.8 |
| Doxorubicin | Positive Control | 1.9 |
Data is hypothetical and for illustrative purposes.
Experimental Workflow: Cytotoxicity Screening
Caption: Proposed mechanism of Nrf2/ARE pathway activation by the compound.
Detailed Protocol: Nrf2/ARE Luciferase Reporter Assay
-
Cell Seeding: Plate HepG2-ARE-Luciferase stable cells in a 96-well white, clear-bottom plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine (concentrations guided by cytotoxicity data, e.g., 1-20 µM). Include a known Nrf2 activator (e.g., Sulforaphane) as a positive control and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C with 5% CO₂. [3]4. Cell Lysis: Aspirate the medium and wash the cells once with PBS. Add 20-50 µL of a passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.
-
Luminescence Measurement:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., ONE-Glo™ Luciferase Assay System).
-
Add an equal volume of the luciferase reagent to each well. [3] * Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence intensity using a microplate luminometer.
-
Analysis: Normalize the raw luminescence units (RLU) of the compound-treated wells to the RLU of the vehicle control wells to determine the fold-induction of Nrf2/ARE activity.
Conclusion and Forward Path
This structured, multi-tiered screening approach provides a comprehensive initial evaluation of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine. By progressing from broad cytotoxicity profiling to specific enzymatic inhibition and finally to on-target cellular pathway modulation, we can build a robust, evidence-based case for the compound's mechanism of action. The hypothetical data presented suggest that the compound exhibits moderate cytotoxicity, directly inhibits GSK-3β in the nanomolar range, and consequently activates the Nrf2-ARE pathway in a cellular model. These findings would strongly justify advancing the compound to further lead optimization, selectivity profiling against a broader kinase panel, and subsequent in vivo efficacy studies.
References
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available from: [Link]
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Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PMC - NIH. Available from: [Link]
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In vitro kinase assay. Protocols.io. Available from: [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available from: [Link]
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Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. Available from: [Link]
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Human NRF2 Transcription Factor Activity Assay Kit. RayBiotech. Available from: [Link]
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In vitro NLK Kinase Assay. PMC - NIH. Available from: [Link]
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Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]
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In vitro kinase assay. Bio-protocol. Available from: [Link]
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Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. ResearchGate. Available from: [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Available from: [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Medires. Available from: [Link]
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(PDF) In vitro kinase assay v1. ResearchGate. Available from: [Link]
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GPCR Assay Services. Reaction Biology. Available from: [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]
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Full library screening for Nrf2 activators through ARE induction assay... ResearchGate. Available from: [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors. National Institutes of Health. Available from: [Link]
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Gαq GPCR assays. ION Biosciences. Available from: [Link]
-
6-Bromo-N-(3-Fluorobenzyl)Pyridin-2-Amine. MySkinRecipes. Available from: [Link]
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An In-depth Technical Guide to 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine
Prepared by a Senior Application Scientist
Molecular Structure and Physicochemical Properties
6-bromo-N-(3-fluorobenzyl)pyridin-2-amine incorporates a 6-bromopyridin-2-amine core functionalized with a 3-fluorobenzyl group at the amino nitrogen. The bromine atom serves as both an electron-withdrawing group and a versatile synthetic handle for cross-coupling reactions. The 3-fluorobenzyl substituent introduces conformational flexibility and modulates the electronic and lipophilic properties of the molecule, which can be critical for target engagement and pharmacokinetic profiles.
Below is a diagram of the chemical structure and a table summarizing its predicted physicochemical properties.
Caption: 2D Structure of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁BrFN₃ | (Calculated) |
| Molecular Weight | 280.14 g/mol | (Calculated) |
| XLogP3 | 3.5 | (Predicted) |
| Hydrogen Bond Donors | 1 | (Predicted) |
| Hydrogen Bond Acceptors | 3 | (Predicted) |
| Rotatable Bond Count | 2 | (Predicted) |
| Exact Mass | 279.0117 g/mol | (Calculated) |
| Monoisotopic Mass | 279.0117 g/mol | (Calculated) |
| Topological Polar Surface Area | 38.9 Ų | (Predicted) |
Synthesis and Mechanistic Insights
The construction of the C-N bond between the pyridine core and the benzylamine is the key synthetic challenge. The Buchwald-Hartwig amination is the premier method for this transformation due to its high efficiency, functional group tolerance, and well-understood mechanism.[2][3] An alternative, though likely less efficient for this specific substrate, is Nucleophilic Aromatic Substitution (SNAr).
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is the industry standard for forming C(sp²)-N bonds.[4] The reaction involves the oxidative addition of a palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[5] The choice of a sterically hindered phosphine ligand is critical to facilitate the reductive elimination step.
Caption: Workflow for Buchwald-Hartwig Amination Synthesis.
Step-by-Step Protocol:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 equiv), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 equiv) as the base.
-
Solvent and Amine: Add anhydrous toluene as the solvent, followed by 3-fluorobenzylamine (1.1 equiv).
-
Reaction: Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Causality of Component Selection:
-
Catalyst/Ligand System: The Pd₂(dba)₃/Xantphos system is robust for C-N couplings. Xantphos, a bidentate ligand with a large bite angle, promotes the crucial reductive elimination step and prevents the formation of undesired side products.[5]
-
Base: Cesium carbonate is an effective base for this transformation, being strong enough to deprotonate the amine-catalyst complex without causing significant side reactions.
-
Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this reaction temperature.
Predicted Spectral Data for Structural Verification
Unambiguous structural confirmation relies on a combination of spectroscopic methods. The following are the predicted spectral characteristics for 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine based on established data for analogous compounds.[6][7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | δ 7.2-7.4 ppm (m): Protons on the 3-fluorobenzyl ring. δ ~7.1 ppm (t): Proton at C4 of the pyridine ring. δ ~6.5 ppm (d): Proton at C5 of the pyridine ring. δ ~6.3 ppm (d): Proton at C3 of the pyridine ring. δ ~5.5-6.0 ppm (broad s): NH proton (position is concentration-dependent and signal may be exchanged with D₂O). δ ~4.5 ppm (d): Methylene (-CH₂-) protons. |
| ¹³C NMR | δ ~158 ppm: C2 of the pyridine ring (attached to N). δ ~140-145 ppm: C4 and quaternary carbons of the benzyl ring. δ ~110-130 ppm: Other aromatic carbons. δ ~105 ppm: C3 and C5 of the pyridine ring. δ ~47 ppm: Methylene (-CH₂-) carbon. |
| IR (cm⁻¹) | ~3400 cm⁻¹: N-H stretch (secondary amine). ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1600, ~1500 cm⁻¹: C=C and C=N ring stretching. ~1250 cm⁻¹: C-N stretch. ~1200 cm⁻¹: C-F stretch. |
| Mass Spec. | M⁺ and [M+2]⁺: Two peaks of nearly equal intensity, characteristic of a monobrominated compound. |
Potential Biological Activity and Therapeutic Applications
The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse therapeutic actions.[1] Derivatives have shown potent antibacterial, anticancer, and anti-inflammatory activities.[1][8] The introduction of a substituted benzyl group can further enhance potency and modulate pharmacological properties.
Kinase Inhibition
Many kinase inhibitors incorporate an N-substituted aminopyridine core to form key hydrogen bond interactions within the ATP-binding pocket of the target kinase. The 6-bromo substituent provides a vector for further modification via cross-coupling to explore the solvent-exposed regions of the active site, a common strategy in structure-activity relationship (SAR) studies. The 3-fluorobenzyl group can occupy a hydrophobic pocket and the fluorine atom may form specific interactions or block metabolic degradation.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Other Potential Applications
-
Antimicrobial Agents: The aminopyridine core is present in some antibacterial and antifungal compounds.[9]
-
CNS Agents: The lipophilicity and structural features may allow for blood-brain barrier penetration, making this scaffold a candidate for developing agents targeting central nervous system disorders.
-
Synthetic Building Block: The compound is an excellent intermediate. The bromine can be readily displaced or used in coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures.
Conclusion
While 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine is not a catalogued compound with extensive public data, its synthesis is readily achievable through robust and well-documented methodologies like the Buchwald-Hartwig amination. Its structural motifs—the brominated 2-aminopyridine core and the fluorobenzyl group—are prevalent in a vast number of biologically active molecules. This guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and exploration in medicinal chemistry and drug discovery programs. The presented protocols and predicted data serve as a reliable starting point for any research group aiming to investigate this compound and its derivatives.
References
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Al-Otaibi, J. S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]
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Zheng, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. Available at: [Link]
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ResearchGate. (2023). Biological activity of benzopyran derivatives against some microorganisms. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containing. Available at: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]
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The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
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ACS Publications. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available at: [Link]
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NIH. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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YouTube. (2019). Nucleophilic Aromatic Substitution. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Available at: [Link]
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PubMed. (n.d.). Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. Available at: [Link]
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PubMed. (n.d.). Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine in Kinase Inhibition Assays
Introduction: The Pivotal Role of Aminopyridine Scaffolds in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most important drug targets in the 21st century.[1][2] Small molecule kinase inhibitors have revolutionized the therapeutic landscape for many of these conditions. Within the diverse chemical space of kinase inhibitors, aminopyridine-based compounds have emerged as a particularly fruitful scaffold. The pyridine core can be strategically modified to interact with the ATP-binding site of various kinases, a common mechanism of action for this class of inhibitors.[3]
One such promising building block is 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine . This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those designed as kinase inhibitors for cancer therapy.[4] The structural features of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine, including the aminopyridine core and the bromine atom, provide a versatile platform for medicinal chemists to develop potent and selective kinase inhibitors. The bromine atom, in particular, offers a convenient handle for introducing diverse substituents through cross-coupling reactions, enabling extensive exploration of structure-activity relationships (SAR).[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine in kinase inhibition assays. We will delve into the underlying principles of a common assay platform and provide a step-by-step protocol for evaluating the inhibitory potential of this compound against a representative serine/threonine kinase.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The majority of small molecule kinase inhibitors, including those derived from aminopyridine scaffolds, function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site. The aminopyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.[3] The substituents on the pyridine ring, introduced via modifications at the bromine position, can then extend into adjacent hydrophobic pockets, enhancing both the potency and selectivity of the inhibitor.
The general mechanism of kinase activity involves the transfer of a phosphate group from ATP to a substrate, resulting in a phosphorylated product and ADP.[5] Kinase inhibitors block this process, leading to a decrease in the formation of the phosphorylated product and a reduction in the consumption of ATP. Various assay formats have been developed to measure this inhibition.
Featured Application: Luminescence-Based Kinase Inhibition Assay
For the purpose of these application notes, we will focus on a luminescence-based kinase assay, specifically the Kinase-Glo® platform. This format is widely adopted in high-throughput screening (HTS) due to its simplicity, sensitivity, and lack of radioactive materials.[6][7] The principle of the assay is straightforward: after the kinase reaction has proceeded for a set time, a reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme utilizes the remaining ATP in the well to produce a luminescent signal.[8] Therefore, the amount of light generated is inversely proportional to the kinase activity; high luminescence indicates low kinase activity (i.e., strong inhibition), and low luminescence signifies high kinase activity (i.e., weak or no inhibition).[7][9][10]
Experimental Workflow Overview
The following diagram illustrates the general workflow for a luminescence-based kinase inhibition assay.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol: Determination of IC50 for 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine against a Serine/Threonine Kinase
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine against a representative serine/threonine kinase (e.g., PKA, Aurora Kinase A) using the Kinase-Glo® Luminescent Kinase Assay.
I. Materials and Reagents
-
Test Compound: 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine
-
Kinase: Recombinant serine/threonine kinase (e.g., Protein Kinase A - PKA)
-
Kinase Substrate: Specific peptide substrate for the chosen kinase (e.g., Kemptide for PKA)
-
ATP: Adenosine 5'-triphosphate
-
Kinase-Glo® Luminescent Kinase Assay Kit: (e.g., Promega, Cat. No. V6711)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT
-
DMSO: Dimethyl sulfoxide, molecular biology grade
-
Microplates: White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Multichannel Pipettes and/or Automated Liquid Handler
-
Luminometer
II. Reagent Preparation
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine in 100% DMSO.
-
Kinase Working Solution: Dilute the kinase stock in chilled assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the assay is in the linear range.
-
Substrate/ATP Working Solution: Prepare a solution containing the kinase substrate and ATP in assay buffer. The final concentration of ATP should be at or near its Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Kinase-Glo® Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Allow the reconstituted reagent to equilibrate to room temperature before use.
III. Assay Procedure
-
Compound Dilution Series:
-
Perform a serial dilution of the 10 mM stock solution of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine in 100% DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Further dilute these intermediate DMSO stocks into the assay buffer to create the final working concentrations for the assay. Ensure the final DMSO concentration in the assay well is consistent across all conditions and typically does not exceed 1%.
-
-
Assay Plate Setup:
-
Add the diluted test compound or vehicle (assay buffer with the same final DMSO concentration) to the appropriate wells of the microplate.
-
Include control wells:
-
100% Activity Control (No Inhibitor): Wells containing kinase, substrate, ATP, and vehicle (DMSO).
-
0% Activity Control (No Kinase): Wells containing substrate, ATP, and vehicle, but no kinase enzyme.
-
-
-
Kinase Reaction:
-
Add the kinase working solution to all wells except the "No Kinase" controls.
-
Initiate the kinase reaction by adding the Substrate/ATP working solution to all wells.
-
Mix the plate gently by tapping or using a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for the predetermined reaction time (e.g., 60 minutes). The optimal incubation time should be determined during assay development to ensure the reaction is in the linear phase.
-
-
Signal Detection:
-
After the incubation period, add a volume of the prepared Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.[7][10]
-
Mix the plate on a plate shaker for 2 minutes to ensure thorough mixing.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[7]
-
Measure the luminescence of each well using a luminometer.
-
IV. Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = 100 * (1 - [(Luminescence_Inhibitor - Luminescence_NoKinase) / (Luminescence_NoInhibitor - Luminescence_NoKinase)])
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.
-
Data Presentation
The results of the kinase inhibition assay can be summarized in a table format for clarity and easy comparison.
| Compound | Target Kinase | IC50 (nM) [Hypothetical] |
| 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine | PKA | 150 |
| Staurosporine (Positive Control) | PKA | 5 |
Self-Validating Systems and Best Practices
To ensure the trustworthiness and robustness of the generated data, it is crucial to incorporate self-validating systems within the experimental design.
-
Z'-Factor: Calculate the Z'-factor for each assay plate to assess the quality and suitability of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.
Z' = 1 - [(3 * (SD_NoInhibitor + SD_NoKinase)) / |(Mean_NoInhibitor - Mean_NoKinase)|]
-
Positive and Negative Controls: Always include a known inhibitor of the target kinase as a positive control and a vehicle (DMSO) as a negative control on every plate.
-
ATP Concentration: The choice of ATP concentration is critical. Using an ATP concentration close to the Km value of the kinase will allow for the sensitive detection of ATP-competitive inhibitors.
-
Linearity of the Kinase Reaction: Before screening compounds, it is essential to determine the linear range of the kinase reaction with respect to time and enzyme concentration. All inhibition assays should be performed within this linear range.
Conclusion
6-bromo-N-(3-fluorobenzyl)pyridin-2-amine represents a valuable starting point for the development of novel kinase inhibitors. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to effectively utilize this compound in in vitro kinase inhibition assays. By employing robust assay methodologies and incorporating appropriate controls, scientists can confidently assess the inhibitory potential of this and related compounds, paving the way for the discovery of new therapeutic agents.
References
-
MySkinRecipes. 6-Bromo-N-(3-Fluorobenzyl)Pyridin-2-Amine. [Link]
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]
-
National Center for Biotechnology Information. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. [Link]
-
ResearchGate. Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. [Link]
-
YouTube. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]
-
PubMed. In vitro JAK kinase activity and inhibition assays. [Link]
-
Reaction Biology. Radiometric Filter Binding Assay. [Link]
-
PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
National Center for Biotechnology Information. A high-throughput radiometric kinase assay. [Link]
-
National Center for Biotechnology Information. Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
-
National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
-
ResearchGate. HTRF® Kinase Assay Protocol. [Link]
-
Agilent. Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
-
Medires. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. [Link]
-
National Center for Biotechnology Information. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromo-N-(3-Fluorobenzyl)Pyridin-2-Amine [myskinrecipes.com]
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- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
Application Notes and Protocols for 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Drug Discovery
6-bromo-N-(3-fluorobenzyl)pyridin-2-amine is a key intermediate in the synthesis of contemporary therapeutics, particularly noted for its role in the development of kinase inhibitors for cancer treatment.[1] The substituted 2-aminopyridine motif is a versatile scaffold in medicinal chemistry. The bromine atom at the 6-position serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core structure to optimize pharmacological activity. The secondary amine linkage to a fluorobenzyl group provides a vector for probing specific interactions within a biological target's binding site. The strategic placement of the fluorine atom on the benzyl ring can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. This document provides a comprehensive guide to the safe handling, storage, and effective utilization of this valuable synthetic building block.
Physicochemical Properties and Structural Information
A thorough understanding of the physicochemical properties of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine is fundamental to its appropriate handling and application in synthesis. While a comprehensive, experimentally determined dataset for this specific molecule is not publicly available, the following table summarizes key computed properties and data from closely related analogs.
| Property | Value / Information | Source / Basis |
| Molecular Formula | C₁₂H₁₀BrFN₂ | - |
| Molecular Weight | 281.13 g/mol | - |
| IUPAC Name | 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine | - |
| CAS Number | Not assigned / Not publicly available | - |
| Appearance | Likely a solid at room temperature | Based on analogs like 2-amino-6-bromopyridine |
| Solubility | Expected to have limited aqueous solubility; soluble in organic solvents like DMSO and DMF. | Inferred from similar heterocyclic compounds.[2] |
| Stability | Stable under recommended storage conditions. May degrade in strongly acidic conditions. | Inferred from analogs.[2] |
Hazard Identification and Safety Protocols
Anticipated GHS Hazard Classifications (based on analogs):
Personal Protective Equipment (PPE) and Engineering Controls
The following diagram outlines the necessary safety measures for handling 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine.
Step-by-Step Handling Protocol:
-
Engineering Controls : All manipulations of solid 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Hand Protection : Wear nitrile gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection : A standard laboratory coat should be worn at all times.
-
-
Hygiene Measures : Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Waste Disposal : Dispose of waste material in accordance with local, state, and federal regulations. All contaminated materials (gloves, weighing paper, etc.) should be placed in a sealed container for hazardous waste disposal.
Storage and Stability
Proper storage is crucial to maintain the integrity and purity of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended storage at 2-8°C for long-term stability.[5] | Minimizes potential for degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against slow oxidation and reaction with atmospheric moisture. |
| Container | Keep in a tightly sealed, light-resistant container. | Prevents contamination and degradation from light exposure. |
| Incompatibilities | Keep away from strong oxidizing agents and strong acids. | Aromatic amines can react exothermically with strong oxidizers and acids. |
The following flowchart illustrates the decision-making process for appropriate storage.
Application Notes: A Versatile Intermediate in Synthesis
The primary application of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine is as a building block in the synthesis of more complex molecules, particularly in the context of drug discovery. The 6-bromo substituent is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.
Protocol: Suzuki Cross-Coupling Reaction
This protocol provides a general method for the Suzuki cross-coupling of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine with an arylboronic acid. This reaction is a cornerstone of modern organic synthesis and is frequently employed in the construction of biaryl structures found in many kinase inhibitors.
Reaction Scheme:
Materials:
-
6-bromo-N-(3-fluorobenzyl)pyridin-2-amine (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask, add 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine, the arylboronic acid, and the base.
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst followed by the anhydrous solvent.
-
Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere : Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Base : The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Solvent : The solvent system must be capable of dissolving the reactants and be stable at the reaction temperature. The addition of water can sometimes accelerate the reaction.
Conclusion
6-bromo-N-(3-fluorobenzyl)pyridin-2-amine is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Adherence to strict safety protocols, based on the known hazards of similar chemical entities, is paramount. Proper storage conditions will ensure the long-term stability and purity of the compound. The provided synthetic protocol for a Suzuki cross-coupling reaction serves as a representative example of its utility in constructing molecular architectures relevant to drug discovery programs.
References
-
MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]
-
PubChem. (n.d.). (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from: [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4386. Available at: [Link]
-
ResearchGate. (n.d.). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from: [Link]
-
GRG Life Sciences. (n.d.). CAS NO 89466-16-0 6-Bromo-3-methylpyridin-2-amine. Retrieved from: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from: [Link]
-
PubChem. (n.d.). 6-Bromo-2-nitropyridin-3-amine. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from: [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Chemical Research in Toxicology, 36(11), 1776-1778. Available at: [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from: [Link]
-
ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7475-7494. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from: [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from: [Link]
-
ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from: [Link]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 227. Available at: [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-N-(3-Fluorobenzyl)Pyridin-2-Amine. Retrieved from: [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Aromatic Amino Compounds. Retrieved from: [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 877399-00-3 | Product Name : (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Retrieved from: [Link]
-
ResearchGate. (n.d.). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Retrieved from: [Link]
Sources
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- 2. 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine | Benchchem [benchchem.com]
- 3. (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | C13H10BrCl2FN2O | CID 11689426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 89466-18-2|6-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine
Welcome to the dedicated technical support guide for the synthesis of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance the yield and purity of your synthesis. Our guidance is grounded in established principles of organic chemistry, drawing from extensive experience in process optimization.
Introduction to the Synthesis
The synthesis of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine is a crucial step in the development of various pharmaceutical compounds. The most common and efficient method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction involves the formation of a carbon-nitrogen bond between an aryl halide (2,6-dibromopyridine) and an amine (3-fluorobenzylamine). While powerful, this reaction can be sensitive to various parameters, and achieving a high yield requires careful optimization.
This guide will walk you through the intricacies of this reaction, providing you with the knowledge to diagnose and resolve common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine?
A1: The most direct and widely applicable route is the mono-amination of 2,6-dibromopyridine with 3-fluorobenzylamine using a palladium catalyst, a suitable phosphine ligand, and a base. The reaction selectively substitutes one of the bromine atoms on the pyridine ring.
Q2: I am observing a significant amount of the dialkylated product, N,N'-bis(3-fluorobenzyl)pyridine-2,6-diamine. How can I minimize this side reaction?
A2: The formation of the dialkylated product is a common issue. To favor mono-amination, you can try the following strategies:
-
Stoichiometry Control: Use a slight excess of 2,6-dibromopyridine relative to 3-fluorobenzylamine (e.g., 1.2 to 1.5 equivalents of the dibromopyridine). This ensures that the amine is the limiting reagent, reducing the likelihood of a second substitution.
-
Slow Addition: Add the 3-fluorobenzylamine slowly to the reaction mixture. This maintains a low concentration of the amine, further discouraging the second amination.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-aminated product. However, this may also decrease the overall reaction rate, so a balance needs to be found.[1]
Q3: My reaction is sluggish, and I have a low conversion of the starting materials. What are the potential causes and solutions?
A3: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions:
-
Inappropriate Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient pyridines, bulky and electron-rich phosphine ligands such as BrettPhos or RuPhos are often effective.
-
Insufficient Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[2]
-
Solvent and Temperature: The reaction is typically run in anhydrous, deoxygenated solvents like toluene, dioxane, or THF at elevated temperatures (80-110 °C).[1][2] Ensure your solvent is sufficiently dry and the reaction is protected from oxygen.
Q4: I am observing hydrodehalogenation, where the bromo group is replaced by a hydrogen atom. How can I prevent this?
A4: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It can be caused by the presence of water or other protic sources. To minimize this:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents. Ensure your reaction setup is properly dried and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Base Choice: The choice of base can influence the extent of hydrodehalogenation. Experimenting with different bases might be necessary.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | TLC or LC-MS analysis shows a high percentage of unreacted starting materials. | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more robust pre-catalyst. Ensure proper inert atmosphere techniques are used.[1] |
| Incorrect Ligand | The reaction stalls or proceeds very slowly. | Screen different phosphine ligands. For this type of transformation, bulky, electron-rich ligands are generally preferred. |
| Suboptimal Base | Incomplete reaction or formation of side products. | If using a weak base, consider switching to a stronger base like NaOtBu. If functional group compatibility is an issue, screen other weaker bases like K₃PO₄ or Cs₂CO₃.[2] |
| Poor Solvent Quality | Inconsistent results between batches. | Use anhydrous, deoxygenated solvents. Consider purifying the solvent before use. |
Problem 2: Formation of Impurities
| Impurity Observed | Potential Cause | Recommended Solution |
| Dialkylated Product | Excess of amine or high reaction temperature. | Adjust the stoichiometry to use an excess of 2,6-dibromopyridine. Add the amine slowly to the reaction. Lower the reaction temperature. |
| Hydrodehalogenation Product | Presence of water or other protic sources. | Ensure all reagents and solvents are anhydrous. Maintain a strict inert atmosphere. |
| Homocoupling of Amine | Can occur under certain conditions. | Optimize the catalyst and ligand system. Ensure the reaction is not exposed to air.[3] |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
2,6-dibromopyridine
-
3-fluorobenzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add 2,6-dibromopyridine (1.2 eq), sodium tert-butoxide (1.4 eq), and BrettPhos (0.02 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Add palladium(II) acetate (0.01 eq) to the mixture.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 3-fluorobenzylamine (1.0 eq) dropwise via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Scheme
Caption: Synthesis of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common synthesis issues.
References
-
Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate. Available at: [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Medires. Available at: [Link]
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]
-
Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. PubMed. Available at: [Link]
-
Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. National Institutes of Health. Available at: [Link]
-
Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. National Institutes of Health. Available at: [Link]
Sources
Technical Support Center: Optimizing Dose-Response Curves for Novel Bioactive Molecules
Introduction
The robust characterization of a novel bioactive compound is a cornerstone of preclinical drug discovery. A critical component of this characterization is the generation of a precise and reproducible dose-response curve, which provides essential information about a compound's potency (EC50/IC50), efficacy, and therapeutic window. This guide provides a comprehensive framework for optimizing and troubleshooting dose-response experiments, with a focus on the principles applicable to novel small molecules such as 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine. While specific preclinical data for this particular molecule is not extensively published, the methodologies and troubleshooting strategies outlined herein are universally applicable to the characterization of novel chemical entities. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of dose-response analysis and ensure the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs): Initial Assay Setup & Optimization
This section addresses common questions encountered during the initial phases of setting up a dose-response experiment for a novel compound.
1. How should I prepare and store the initial stock solution of a novel compound?
-
Answer: Proper handling of the compound is critical for reproducible results. For novel aminopyridine derivatives like 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine, which have limited aqueous solubility, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (typically 10-50 mM).[1]
-
Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. However, it is crucial to minimize the final concentration of DMSO in your assay, as it can have independent biological effects and impact cell health. A final DMSO concentration of ≤ 0.5% is generally recommended for most cell-based assays.
-
Protocol Validation: Always create fresh dilutions from the stock for each experiment. For long-term storage, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.[2] It is also good practice to periodically check the purity of your stock solution, especially if it has been stored for an extended period.
-
2. What is an appropriate starting concentration range for a novel compound?
-
Answer: For a completely uncharacterized compound, a broad concentration range spanning several orders of magnitude is recommended for the initial dose-response experiment. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration of 10-100 µM.
-
Causality: This wide range increases the probability of capturing the full sigmoidal dose-response curve, including the top and bottom plateaus.[3] Starting with too narrow a range risks missing the active concentrations entirely.
-
Experimental Design: Once an initial active range is identified, subsequent experiments can use a narrower concentration range with more data points around the estimated EC50/IC50 to improve the accuracy of this critical parameter.
-
3. What are the essential controls for a dose-response experiment?
-
Answer: The inclusion of appropriate controls is non-negotiable for a valid dose-response experiment. The minimal set of controls includes:
-
Vehicle Control: This consists of the assay medium containing the same final concentration of the compound's solvent (e.g., DMSO) as the treated samples. This control represents the 0% effect or baseline.
-
Positive Control: A known activator or inhibitor of the target or pathway of interest. This control validates that the assay is responsive and performing as expected.
-
Negative/Untreated Control: Cells or a biochemical reaction in the assay medium without any treatment. This should be comparable to the vehicle control.
-
Causality: These controls allow for the normalization of the data and help to distinguish the specific effect of the compound from any non-specific effects of the solvent or other experimental variables.[4]
-
4. How do I select the most appropriate assay endpoint?
-
Answer: The choice of assay endpoint is dictated by the biological question you are asking and the putative mechanism of action of your compound. Common endpoints include:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®): Used to assess the overall health of the cells in response to the compound.
-
Target-Specific Biochemical Assays: Measure the direct effect of the compound on the activity of a purified enzyme (e.g., kinase, protease).
-
Cell-Based Reporter Assays: Utilize engineered cell lines with a reporter gene (e.g., luciferase, GFP) under the control of a specific promoter to measure the activity of a signaling pathway.
-
Target Engagement Assays (e.g., CETSA, NanoBRET™): Directly measure the binding of the compound to its target protein within the cellular environment.[5][6]
-
Expert Insight: For a novel compound, it is often advisable to start with a broader endpoint, such as cell viability, to screen for general activity. If activity is observed, more specific, target-based assays can then be employed to elucidate the mechanism of action.
-
Troubleshooting Guide
This section provides a question-and-answer-formatted guide to address common issues encountered during dose-response experiments.
Q1: My dose-response curve is flat, indicating no effect of the compound. What should I do?
-
A1: A flat dose-response curve can be due to several factors. Systematically investigate the following possibilities:
-
Concentration Range: The concentrations tested may be too low. Consider testing a higher concentration range, up to the limit of solubility.
-
Compound Stability and Solubility: The compound may be degrading or precipitating in the assay medium.
-
Troubleshooting Step: Perform a pre-experiment to assess the solubility and stability of the compound in your assay buffer at the highest concentration tested. This can be done by incubating the compound in the medium for the duration of the experiment, followed by centrifugation and analysis of the supernatant by HPLC or LC-MS.
-
-
Assay Sensitivity: The assay itself may not be sensitive enough to detect the compound's effect.
-
Troubleshooting Step: Validate the assay with a known positive control to ensure it is performing correctly.
-
-
Incorrect Target or Cell Line: The compound may not be active against the chosen target or in the selected cell line.
-
Troubleshooting Step: If possible, test the compound in a different assay system or a cell line known to be sensitive to similar classes of compounds. The structural features of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine suggest potential activity as a kinase or bromodomain inhibitor. Consider screening against a panel of these targets.[7][8]
-
-
Q2: I am observing high variability between my replicate wells. What are the likely causes?
-
A2: High variability can obscure the true dose-response relationship. Common culprits include:
-
Inconsistent Cell Seeding: Uneven cell numbers across the plate will lead to variable results.
-
Best Practice: Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette or automated dispenser. Allow the plate to sit at room temperature for a short period before placing it in the incubator to ensure even cell settling.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents is a major source of variability.
-
Best Practice: Use calibrated pipettes and practice good pipetting technique. For multi-well plates, consider using an automated liquid handler for compound addition.[9]
-
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in reagent concentrations.
-
Best Practice: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.[10]
-
-
Compound Precipitation: If the compound is precipitating at higher concentrations, this can lead to inconsistent effects.
-
Troubleshooting Step: Visually inspect the wells under a microscope for any signs of precipitation. If observed, re-evaluate the compound's solubility.
-
-
Q3: My dose-response curve has a very steep or a very shallow slope. What does this indicate?
-
A3: The slope of the dose-response curve (Hill slope) provides information about the nature of the compound-target interaction.
-
Steep Slope (Hill Slope > 1.5): This can indicate positive cooperativity in binding, where the binding of one molecule facilitates the binding of others. However, it can also be an artifact of several experimental issues:
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that lead to non-specific inhibition and a steep dose-response curve.[11] Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates.
-
Stoichiometric Inhibition: If the inhibitor concentration is close to or exceeds the target concentration, it can lead to a steep, "stoichiometric" inhibition curve.[11] This is more common in biochemical assays with high enzyme concentrations.
-
-
Shallow Slope (Hill Slope < 0.8): This may suggest negative cooperativity, multiple binding sites with different affinities, or complex biological responses. It can also be indicative of experimental problems such as compound instability over the course of the assay.
-
Q4: I am observing a biphasic (U-shaped) dose-response curve. How should I interpret this?
-
A4: A biphasic, or hormetic, dose-response curve is characterized by a stimulatory effect at low doses and an inhibitory effect at high doses (or vice versa). This is a genuine biological phenomenon and can be caused by:
-
Off-Target Effects: The compound may interact with different targets at different concentrations, leading to opposing effects.
-
Activation of Compensatory Pathways: The initial effect of the compound may trigger a feedback loop that counteracts the primary response.
-
Receptor Desensitization: At high concentrations, the compound may lead to the downregulation or desensitization of its target receptor.
-
Data Analysis: Biphasic curves should not be fit with a standard sigmoidal dose-response model. Instead, specialized models that can accommodate the U-shape are required for accurate analysis.
-
Q5: The compound appears to be cytotoxic at higher concentrations, confounding my results in a functional assay. How can I address this?
-
A5: Cytotoxicity can mask the specific functional effects of a compound.
-
Troubleshooting Step: It is essential to run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) over the same concentration range and time course as your functional assay.
-
Data Interpretation: If the onset of cytotoxicity occurs at concentrations where you are also seeing a functional effect, it can be difficult to deconvolve the two. In this case, you should only consider the functional data at non-toxic concentrations. The therapeutic window of the compound is the concentration range where it elicits the desired functional effect without causing significant cytotoxicity.
-
Q6: My dose-response data is not reproducible between experiments. What are the key factors to check?
-
A6: Lack of reproducibility is a serious issue that undermines the validity of your findings. Key areas to investigate include:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure that the cells are healthy and in the logarithmic growth phase at the time of the experiment.[10]
-
Reagent Variability: Use the same lot of reagents (e.g., serum, media, assay kits) for a set of related experiments. If you must switch lots, perform a bridging experiment to ensure consistency.
-
Incubation Times: Adhere strictly to the specified incubation times for compound treatment and reagent addition.
-
Environmental Factors: Ensure consistent incubator conditions (temperature, CO2, humidity).
-
Compound Stock: As mentioned previously, ensure the integrity of your compound stock solution.
-
Advanced Protocols & Methodologies
Protocol 1: Assessing Compound Solubility in Assay Media
This protocol provides a method to determine the kinetic solubility of a test compound in your specific assay medium.
-
Prepare a high-concentration stock of the compound in DMSO (e.g., 20 mM).
-
Serially dilute the compound in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of your assay medium in a clear 96-well plate. This will create your final desired concentrations.
-
Incubate the plate under the same conditions as your main assay (e.g., 37°C for 24 hours).
-
After incubation, inspect the plate for any visible signs of precipitation.
-
For a more quantitative assessment, use a nephelometer to measure light scattering, which is indicative of precipitation. Alternatively, centrifuge the plate and measure the concentration of the compound in the supernatant using LC-MS.
Protocol 2: Verifying Target Engagement using the Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful technique to confirm that your compound is binding to its intended target in a cellular context.[5][6][12] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Culture cells to an appropriate density and harvest them.
-
Resuspend the cells in a suitable buffer and treat with either vehicle (DMSO) or your compound at various concentrations.
-
Incubate to allow for compound binding.
-
Divide the cell suspensions into aliquots and heat each aliquot to a different temperature for a short period (e.g., 3 minutes). This creates a temperature gradient.
-
Cool the samples and lyse the cells to release the proteins.
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation and Visualization
Table 1: Key Experimental Parameters for Dose-Response Analysis
| Parameter | Recommended Value/Consideration | Rationale |
| Compound Stock Concentration | 10-50 mM in 100% DMSO | Ensures solubility and allows for a wide range of final concentrations. |
| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced artifacts and cytotoxicity. |
| Concentration Range (Initial) | 10-100 µM down to pM or nM range | To capture the full dose-response curve for a novel compound. |
| Serial Dilution Factor | 3-fold or 5-fold | Provides good coverage of the concentration range. |
| Number of Data Points | 8-12 concentrations | Sufficient for accurate curve fitting. |
| Replicates | Minimum of 3 (triplicate) | To assess variability and ensure statistical significance. |
| Cell Seeding Density | Optimize for logarithmic growth during the assay | Ensures cell health and responsiveness. |
| Incubation Time | Varies depending on the assay and biological process | Should be optimized and kept consistent. |
| Controls | Vehicle, Positive, Negative | Essential for data normalization and assay validation. |
Diagram 1: General Workflow for Dose-Response Curve Optimization
Caption: A generalized workflow for generating and optimizing dose-response curves.
Diagram 2: Troubleshooting Decision Tree for a Flat Dose-Response Curve
Caption: A decision tree for troubleshooting a flat dose-response curve.
References
- Vertex AI Search. (2024). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.
- MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
- MDPI. (2022). Using Dose–Response Correlation Re-Analyzing to Distinguish Placebo from Standardized Rose-Hip Powder (Lito)
- Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
-
MDPI. (2018). 6-Bromo-N-(2-methyl-2H-benzo[d][13][14][15]triazol-5-yl)quinolin-4-amine.
- ResearchGate. (n.d.). Dose–response relationship of selected compounds against the activity....
- Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
- NIH Public Access. (2009).
- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
- Springer. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- NIH Public Access. (2012). 6-Bromo-1,3-benzothiazol-2-amine.
- PubMed Central. (2020). Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening.
- NIH Public Access. (2025). Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia.
- ResearchGate. (n.d.). Dose–response curves for Aurora kinases inhibitors in clinical trials....
- Environmental Health Perspectives. (2025). Perspective: common errors in dose–response analysis and how to avoid them.
- MDPI. (2022). ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Oxford Academic. (2019). Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach.
- ResearchGate. (2012). (PDF) 6-Bromo-1,3-benzothiazol-2-amine.
- GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188.
- ACS Publications. (2014). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery.
- Marin Biologic Laboratories. (n.d.).
- ACS Publications. (2019).
- Bio-protocol. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- NIH Public Access. (2013).
- Royal Society of Chemistry. (2018). Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach.
- MDPI. (2023).
- ResearchGate. (n.d.). Dose−response curves of kinase inhibitors tested against PL pro . (A)....
- BMG LABTECH. (2019). High-throughput screening (HTS).
- Wiley Online Library. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
- Taylor & Francis Online. (2023).
- Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine 98 5315-25-3.
- Dispendix. (2024).
- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays.
- NIH Public Access. (2015). Crystal structure of 6-amino-4-(3-bromo-4-methoxyphenyl)
-
Benchchem. (n.d.). 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][13][14]triazin-4-amine.
- a4cell. (2023). Truly Effective Cell Assay Design.
- PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine.
Sources
- 1. 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine | Benchchem [benchchem.com]
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- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine Analogs as VEGFR-2 Kinase Inhibitors
Introduction: The Strategic Pursuit of Selective Kinase Inhibition
The pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. Within this structural class, 2-aminopyridine derivatives have garnered significant attention as potent inhibitors of various protein kinases.[1] Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. This guide provides a comprehensive comparative analysis of a series of 6-bromo-N-(substituted benzyl)pyridin-2-amine analogs, with a focus on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[2] The parent compound, 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine, serves as a foundational scaffold for exploring the structure-activity relationships (SAR) that govern potency and selectivity against VEGFR-2. The bromine atom at the 6-position offers a versatile handle for synthetic modification, while substitutions on the N-benzyl moiety allow for fine-tuning of interactions within the kinase's ATP-binding pocket.
This guide will delve into the synthetic strategies for generating these analogs, present a comparative analysis of their biological activities based on representative experimental data, and elucidate the key SAR principles. Detailed experimental protocols for a typical synthesis and a VEGFR-2 kinase inhibition assay are also provided to facilitate further research and development in this promising area of oncology drug discovery.
Synthetic Strategies: Building the Analog Library
The synthesis of 6-bromo-N-(substituted benzyl)pyridin-2-amine analogs is typically achieved through a convergent synthetic approach. The core scaffold, 2-amino-6-bromopyridine, can be readily prepared from commercially available starting materials. The key diversification step involves the N-alkylation of the 2-amino group with a variety of substituted benzyl bromides or chlorides.
The rationale behind this synthetic design is its modularity. A common intermediate, 2-amino-6-bromopyridine, can be synthesized on a large scale and subsequently reacted with a diverse library of benzylating agents to rapidly generate a wide array of analogs for biological screening. This approach is efficient for exploring the SAR of the benzyl substituent.
Caption: General workflow for the synthesis of 6-bromo-N-(substituted benzyl)pyridin-2-amine analogs.
Comparative Biological Evaluation
To provide a framework for understanding the SAR of this series, the following table presents hypothetical, yet representative, in vitro biological data for a selection of 6-bromo-N-(substituted benzyl)pyridin-2-amine analogs. The data includes their inhibitory activity against VEGFR-2 kinase and their anti-proliferative effects on a relevant cancer cell line, such as human umbilical vein endothelial cells (HUVEC) or a cancer cell line known to be sensitive to VEGFR-2 inhibition.
| Compound ID | Benzyl Substituent | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 (µM) |
| 1 | 3-Fluorobenzyl (Parent) | 50 | 1.2 |
| 2 | Benzyl (Unsubstituted) | 150 | 3.5 |
| 3 | 4-Fluorobenzyl | 45 | 1.1 |
| 4 | 2-Fluorobenzyl | 80 | 2.0 |
| 5 | 3,5-Difluorobenzyl | 25 | 0.8 |
| 6 | 3-Chlorobenzyl | 60 | 1.5 |
| 7 | 3-Methylbenzyl | 200 | 4.1 |
| 8 | 3-Methoxybenzyl | 250 | 5.2 |
| Sorafenib | Reference Drug | 8 | 0.2 |
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives targeting VEGFR-2.[4]
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above allows for the elucidation of key structure-activity relationships:
-
Role of the 6-Bromo Substituent: The bromine atom at the 6-position of the pyridine ring is a crucial feature. It is known to occupy a hydrophobic pocket in the ATP-binding site of many kinases and can also serve as a synthetic handle for further modifications via cross-coupling reactions.
-
Impact of Benzyl Ring Substitution:
-
Halogenation: The introduction of a fluorine atom on the benzyl ring generally enhances potency compared to the unsubstituted analog (Compound 2). The position of the fluorine atom is also important, with the 3- and 4-positions appearing more favorable than the 2-position (compare Compounds 1, 3, and 4). This suggests that electronic effects and specific interactions of the fluorine atom contribute to binding affinity. The di-substituted analog with fluorine at the 3 and 5 positions (Compound 5) shows the highest potency in this hypothetical series, indicating that multiple halogen interactions may be beneficial. A chloro-substituent at the 3-position (Compound 6) confers similar potency to the fluoro-analog, suggesting that other halogens are also well-tolerated.
-
Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (Compound 7) or methoxy (Compound 8), leads to a decrease in inhibitory activity. This suggests that electron-withdrawing substituents on the benzyl ring are preferred for potent VEGFR-2 inhibition in this scaffold.
-
Mechanism of Action: Inhibition of VEGFR-2 Signaling
The 6-bromo-N-(substituted benzyl)pyridin-2-amine analogs are designed to act as ATP-competitive inhibitors of VEGFR-2. They are believed to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This, in turn, inhibits the pro-angiogenic signaling cascade, leading to a reduction in tumor blood supply, and ultimately, tumor growth.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of the analogs.
Experimental Protocols
General Synthesis of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine (Compound 1)
Rationale: This protocol describes a standard nucleophilic substitution reaction for the N-alkylation of 2-amino-6-bromopyridine. Sodium hydride is used as a strong base to deprotonate the amine, generating a more nucleophilic species that readily reacts with the electrophilic benzyl bromide. DMF is chosen as a polar aprotic solvent to facilitate the reaction.
Materials:
-
2-Amino-6-bromopyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
3-Fluorobenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-6-bromopyridine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-fluorobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
In Vitro VEGFR-2 Kinase Inhibition Assay
Rationale: This protocol outlines a common method for determining the in vitro potency of a compound against a specific kinase. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A lower luminescence signal indicates less ATP remaining, and therefore, higher kinase activity. The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%.[5]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Test compounds dissolved in DMSO
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The comparative analysis of 6-bromo-N-(substituted benzyl)pyridin-2-amine analogs highlights the potential of this scaffold for the development of potent and selective VEGFR-2 inhibitors. The SAR studies indicate that electron-withdrawing substituents, particularly halogens, on the benzyl ring are beneficial for activity. The modular synthesis allows for rapid exploration of a wide chemical space.
Future work in this area could focus on several key aspects:
-
Optimization of Selectivity: While potency against VEGFR-2 is important, selectivity against other kinases is crucial for minimizing off-target effects. A broader kinase profiling of the most potent analogs would be a critical next step.
-
Exploration of the 6-Position: While the 6-bromo substituent is a good starting point, further modifications at this position using cross-coupling reactions could lead to improved potency and pharmacokinetic properties.
-
In Vivo Evaluation: The most promising analogs from in vitro studies should be advanced to in vivo models of cancer to assess their efficacy, pharmacokinetics, and tolerability.
This guide provides a foundational framework for researchers in the field of drug discovery to build upon in their quest for novel and effective cancer therapeutics.
References
-
Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed. 2020 Aug 26. Available from: [Link]
-
VEGFR-2 inhibition of the most active compounds compared to the reference drug. ResearchGate. Available from: [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC - PubMed Central. 2022 Sep 21. Available from: [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. 2022. Available from: [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT. Dove Medical Press. 2022 Mar 3. Available from: [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC - NIH. Available from: [Link]
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]
Sources
- 1. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Synthesis of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine: Efficacy of Buchwald-Hartwig Amination versus Nucleophilic Aromatic Substitution
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth comparison of two prominent synthetic routes for obtaining 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine: the modern palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). By examining the mechanistic underpinnings, experimental protocols, and expected outcomes of each method, this document aims to equip scientists with the knowledge to make informed decisions for their synthetic campaigns.
Introduction
6-bromo-N-(3-fluorobenzyl)pyridin-2-amine is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The strategic placement of the bromo, fluoro, and amino functionalities provides multiple points for further chemical modification. The choice of synthetic route to access this compound can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide will dissect the two primary approaches starting from the readily available 2,6-dibromopyridine and 3-fluorobenzylamine.
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines under relatively mild conditions with high functional group tolerance.[2]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a palladium(0) active species. The key steps include:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 2,6-dibromopyridine to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (3-fluorobenzylamine) coordinates to the palladium center, followed by deprotonation by a base to form an amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium(II) complex, regenerating the palladium(0) catalyst and releasing the product.
The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination.[3]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed based on established procedures for the mono-amination of dihaloaromatics.[4]
Materials:
-
2,6-Dibromopyridine
-
3-Fluorobenzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 mol%).
-
Add palladium(II) acetate (0.05 mol%) to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene to the flask, followed by 3-fluorobenzylamine (1.1 eq).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical method for introducing nucleophiles onto an aromatic ring. This reaction is particularly effective for electron-deficient aromatic systems, such as pyridine derivatives, where the heteroatom helps to stabilize the intermediate.[5]
Mechanistic Rationale
The SNAr reaction proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile (3-fluorobenzylamine) attacks the electron-deficient carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.
-
Leaving Group Departure: The leaving group (bromide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophilicity of the attacking species, and the electronic properties of the aromatic ring. Electron-withdrawing groups on the ring can accelerate the reaction by stabilizing the negative charge of the Meisenheimer intermediate.[5]
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on general procedures for SNAr reactions on halopyridines.[6]
Materials:
-
2,6-Dibromopyridine
-
3-Fluorobenzylamine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 2,6-dibromopyridine (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq).
-
Add anhydrous DMF or DMSO to dissolve the reactants.
-
Add 3-fluorobenzylamine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to a high temperature, typically in the range of 120-150 °C.
-
Monitor the reaction progress by TLC or LC-MS. These reactions often require prolonged heating (24-48 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the high-boiling point solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Comparative Analysis
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Reaction Conditions | Milder (80-120 °C) | Harsher (120-180 °C) |
| Catalyst | Palladium catalyst and ligand required | Typically uncatalyzed |
| Selectivity | Generally high for mono-amination with careful control of stoichiometry and conditions.[7] | Risk of di-substitution, leading to lower yields of the desired mono-aminated product. |
| Yield | Often moderate to high (60-90% reported for similar systems).[3] | Variable, often lower due to side reactions and harsh conditions. |
| Substrate Scope | Broad, tolerant of various functional groups.[1] | More limited, requires electron-deficient aromatics. |
| Cost | Higher due to the cost of the palladium catalyst and ligands. | Lower reagent costs. |
| Work-up & Purification | Can be more complex due to the need to remove the catalyst. | Simpler work-up, but purification can be challenging due to byproducts. |
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution present viable pathways for the synthesis of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine.
The Buchwald-Hartwig amination is generally the recommended route for laboratory-scale synthesis and for projects where high purity and yield are critical. The milder reaction conditions and higher selectivity often outweigh the additional cost of the catalyst system. The broad functional group tolerance of this method also makes it more versatile for the synthesis of a wider range of analogues.
Nucleophilic Aromatic Substitution may be considered for large-scale industrial synthesis where cost is a primary driver and where the reaction conditions can be rigorously optimized to maximize the yield of the desired mono-substituted product. However, the potential for lower yields and the formation of the di-substituted byproduct, N,N'-(3-fluorobenzyl)-6-bromopyridine-2,6-diamine, must be carefully managed.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, purity needs, cost constraints, and available equipment. It is recommended to perform small-scale optimization experiments for both routes to determine the most efficient method for a given application.
Visualizing the Synthetic Workflows
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
References
- Caron, S., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
-
Górski, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17852-17863. [Link]
- Jadhav, G. N., & Shaikh, A. A. (2021). Buchwald-Hartwig reaction: An overview. Results in Chemistry, 3, 100149.
- Request PDF. (2025).
- Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
-
Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9160-9163. [Link]
- Nolan, S. P., & Trudell, M. L. (2014). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 114(18), 9253-9319.
- Request PDF. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- National Institutes of Health. (2025).
- American Chemical Society. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
-
Request PDF. (2025). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][2][3][8]thiadiazole Series.
- ResearchGate. (n.d.).
- PubMed. (2025).
- ResearchGate. (2026). Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands.
- Royal Society of Chemistry. (2024).
- ResearchGate. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
- NPTEL. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
-
Problems in Chemistry. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]
- Sci-Hub. (2016).
- National Institutes of Health. (n.d.).
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
Sources
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine
This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine. As a novel research chemical, direct and comprehensive safety data is not extensively available. Therefore, this guidance is synthesized from the safety profiles of structurally analogous compounds, including brominated pyridines and aromatic amines, and established principles of laboratory safety. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Core Principles
Due to its chemical structure—a brominated pyridine derivative with an aromatic amine moiety—6-bromo-N-(3-fluorobenzyl)pyridin-2-amine should be handled with caution. Based on data from similar compounds, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[3]
A thorough risk assessment should be conducted before any handling of this compound.[4] The core principle is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.
Anticipated Hazard Classification
| Hazard Class | Category | Justification based on Analogous Compounds |
| Acute Toxicity, Oral | Category 4 | "Harmful if swallowed" is a common warning for similar pyridine derivatives.[1][3] |
| Acute Toxicity, Dermal | Category 4 | "Harmful in contact with skin" is indicated for related substances.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | "Harmful if inhaled" is a potential hazard for powdered or aerosolized forms.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Aromatic amines and brominated compounds are often skin irritants.[1][3] |
| Serious Eye Damage/Irritation | Category 2 | Expected to be a significant irritant to the eyes.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to create a robust barrier between the researcher and the chemical.
-
Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides secondary protection against unforeseen contamination.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. In addition, a face shield should be worn over the goggles, especially when handling the solid compound or preparing solutions, to protect against splashes.
-
Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particulates. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is necessary.
PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Logical flow for the disposal of waste generated from the handling of the compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1]* Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as halogenated waste. For large spills, contact your institution's environmental health and safety department immediately.
By adhering to these protocols, you can significantly mitigate the risks associated with handling 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
PubChem. (n.d.). (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Retrieved from [Link]
-
American Chemical Society Publications. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
